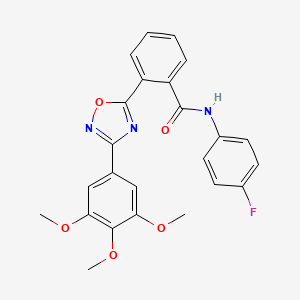
N-cyclopentyl-2-nitro-4-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2-nitro-4-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)aniline, also known as CPN, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of protein kinase R (PKR), which plays a crucial role in the immune response to viral infections. CPN has been shown to have potential as a therapeutic agent for various diseases, including cancer and viral infections.
Mécanisme D'action
N-cyclopentyl-2-nitro-4-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)aniline exerts its antiviral and anticancer effects by inhibiting PKR. PKR is a key regulator of the immune response to viral infections, and its activation leads to the inhibition of protein synthesis and the induction of apoptosis. This compound inhibits the activation of PKR by binding to its double-stranded RNA-binding domain, thereby preventing its interaction with viral RNA.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of viral replication, induction of apoptosis, and inhibition of cell proliferation. This compound has also been shown to modulate the expression of several genes involved in the immune response and cell signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopentyl-2-nitro-4-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)aniline has several advantages for lab experiments, including its potent antiviral and anticancer activity, and its ability to modulate the expression of several genes. However, this compound has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on N-cyclopentyl-2-nitro-4-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)aniline, including the identification of its molecular targets and the development of more potent analogs. Further studies are also needed to determine the safety and efficacy of this compound in humans, and its potential use in combination with other therapeutic agents. This compound has the potential to be a valuable therapeutic agent for various diseases, and further research is needed to fully understand its potential.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-2-nitro-4-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)aniline involves several steps, including the reaction of 5-(pyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid with cyclopentylamine, followed by the reaction of the resulting compound with 2-nitro-4-chloroaniline. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
N-cyclopentyl-2-nitro-4-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)aniline has been extensively studied for its potential as a therapeutic agent for various diseases. Several studies have shown that this compound has potent antiviral activity against a wide range of viruses, including influenza A virus, hepatitis C virus, and human immunodeficiency virus (HIV). This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Propriétés
IUPAC Name |
N-cyclopentyl-2-nitro-4-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c24-23(25)16-10-12(7-8-15(16)20-14-5-1-2-6-14)17-21-18(26-22-17)13-4-3-9-19-11-13/h3-4,7-11,14,20H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCODZCQDMFVJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C(C=C(C=C2)C3=NOC(=N3)C4=CN=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide](/img/structure/B7695648.png)
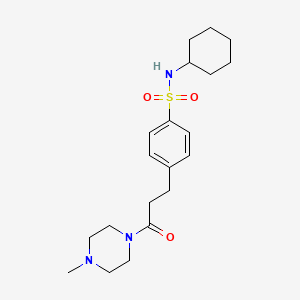
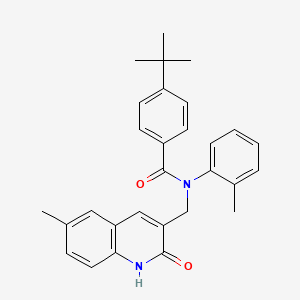
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7695684.png)


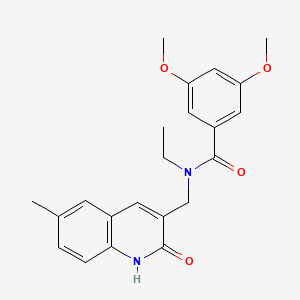
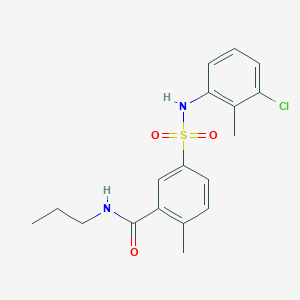
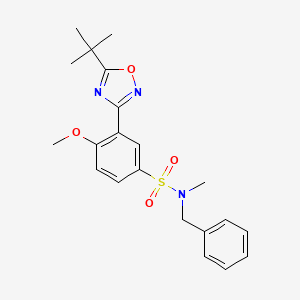
![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7695713.png)

